8-Hydroxyquadrone

Description

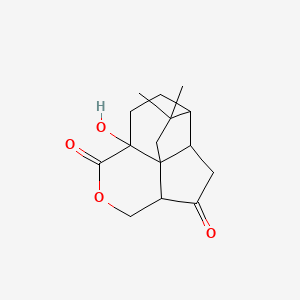

8-Hydroxyquadrone is a naturally occurring sesquiterpene belonging to the quadranoid family, characterized by a unique cyclopentane fused with a bicyclo[3.2.1]octane scaffold (Fig. 1). It was first isolated from the fungus Aspergillus terreus and later identified in other terrestrial fungi and soft corals. Structurally, it features a hydroxyl group at position 8, distinguishing it from other quadranoids.

Properties

CAS No. |

91682-93-8 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

9-hydroxy-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione |

InChI |

InChI=1S/C15H20O4/c1-13(2)7-14-9-5-11(16)10(14)6-19-12(17)15(14,18)4-3-8(9)13/h8-10,18H,3-7H2,1-2H3 |

InChI Key |

QFYAMSVHGKUQAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC23C4C1CCC2(C(=O)OCC3C(=O)C4)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquadrone typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . The process can be summarized as follows:

Reactants: o-aminophenol and acrolein (or an acrolein derivative).

Conditions: The reaction is carried out in an aqueous acid solution with an oxidizing agent such as o-nitrophenol.

Procedure: Gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol.

Yield: This method results in substantially increased yields of pure-grade this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquadrone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinones.

Reduction: Reduction reactions can convert the quinone form back to the hydroxy form.

Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Hydroxyquadrone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its antimicrobial, anticancer, and antifungal properties.

Mechanism of Action

The mechanism of action of 8-Hydroxyquadrone involves its ability to chelate metal ions, which plays a crucial role in its biological activities . The compound can form stable complexes with metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. This chelation mechanism is particularly effective in inhibiting the growth of pathogens and cancer cells.

Molecular Targets and Pathways:

Metal Ion Chelation: Disrupts metal-dependent enzymes and processes.

Antioxidant Activity: Protects cells from oxidative stress by scavenging free radicals.

Enzyme Inhibition: Inhibits key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Features:

- Molecular Formula: C₁₅H₂₂O₃ (based on related quadranoids).

- Biosynthetic Origin : Derived from (+)-terrecyclic acid A via β-terrecyclene synthase-mediated cyclization.

- Bioactivity: Exhibits moderate antifungal and cytotoxic properties, though its binding affinity in antiviral assays (e.g., anti-COVID-19 studies) is notably lower compared to other fungal metabolites like Aspergillide B1.

Table 1: Structural and Functional Comparison of Quadranoids

Notes:

- Biosynthetic Pathways: All quadranoids derive from farnesyl diphosphate (FPP) via β-terrecyclene synthase, but post-cyclization modifications (e.g., hydroxylation, oxidation) create structural diversity.

- Functional Groups: Hydroxyl and ketone groups influence solubility and target interactions.

Antiviral Potential:

- This compound showed the lowest binding energy (-5368 kcal/mol) in anti-COVID-19 docking studies, significantly lower than Aspergillide B1 (-9473 kcal/mol) and sulochrin (-8111 kcal/mol). This suggests weaker interaction with viral protease targets.

- (-)-Suberosanone and its derivatives from soft corals exhibit stronger antibacterial activity, likely due to their ketone groups enhancing electrophilic reactivity.

Cytotoxicity:

- Isoquadrone and 6-hydroxyisoquadrone demonstrate higher cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 μM) compared to this compound (IC₅₀ ~ 50 μM).

Natural Distribution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.